molecular formula C22H23N3O5 B4231662 Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate

Cat. No.: B4231662
M. Wt: 409.4 g/mol
InChI Key: FRIWJJZQGJUGOW-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate is a complex organic compound with a molecular formula of C22H23N3O5 and a molecular weight of 409.44 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, a benzoate group, and a phenylpropanoyl hydrazino moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidinyl ring and the subsequent attachment of the benzoate and phenylpropanoyl hydrazino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate stands out due to its specific phenylpropanoyl hydrazino moiety, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-[2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-2-30-22(29)16-9-11-17(12-10-16)25-20(27)14-18(21(25)28)23-24-19(26)13-8-15-6-4-3-5-7-15/h3-7,9-12,18,23H,2,8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWJJZQGJUGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate
Reactant of Route 2
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate
Reactant of Route 5
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate
Reactant of Route 6
Ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazinyl]pyrrolidin-1-yl}benzoate

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